11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one
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Overview
Description
11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one: is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one typically involves multiple steps, including the formation of the core dibenzoannulene structure followed by functionalization at specific positions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzoannulene core through cyclization reactions involving aromatic precursors.
Hydroxylation: Introduction of the hydroxyl group at the 9th position using reagents such as hydrogen peroxide or other oxidizing agents.
Benzylation: Addition of the benzyl group at the 11B position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl chloride, sodium hydroxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, alcohols.
Substitution Products: Various substituted dibenzoannulenes.
Scientific Research Applications
11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and benzyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzoannulenes: Compounds with similar core structures but different functional groups.
Hydroxybenzyl Compounds: Compounds with hydroxyl and benzyl groups attached to aromatic rings.
Uniqueness
11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one is unique due to its specific combination of functional groups and fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-benzyl-13-hydroxytricyclo[9.4.0.02,7]pentadeca-1(11),12,14-trien-5-one |
InChI |
InChI=1S/C22H24O2/c23-19-9-10-21-17(13-19)7-4-8-18-14-20(24)11-12-22(18,21)15-16-5-2-1-3-6-16/h1-3,5-6,9-10,13,18,23H,4,7-8,11-12,14-15H2 |
InChI Key |
LOBJQPPFPKFDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CCC2(C3=C(C1)C=C(C=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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